(S)-3-(Thiophen-2-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-thiophen-2-ylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCRMVMDRUMUHQ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654515 | |
| Record name | (3S)-3-(Thiophen-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213662-44-2 | |
| Record name | (3S)-3-(Thiophen-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of S 3 Thiophen 2 Yl Morpholine
Chemical Transformations of the Morpholine (B109124) Ring
The morpholine ring, containing both a secondary amine and an ether linkage, offers specific sites for functionalization. Its non-aromatic, saturated nature allows for reactions typical of secondary amines and ethers, while its chiral center at the C-3 position introduces stereochemical considerations into its reactivity.
The secondary amine nitrogen in the morpholine ring is a primary site for chemical modification due to its nucleophilicity. This allows for a variety of derivatization strategies.
N-Alkylation and N-Arylation: The nitrogen atom readily participates in nucleophilic substitution reactions. For instance, morpholine can be reacted with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) to yield morpholin-N-ethyl acetate. nih.govresearchgate.net This reaction involves the nucleophilic attack of the morpholine's amino group on the electrophilic carbon of the alkyl halide. researchgate.net Similarly, palladium-catalyzed N-arylation with aryl halides is a common method to introduce aromatic substituents, creating N-arylmorpholines. e3s-conferences.org These reactions are fundamental for expanding the chemical space around the morpholine core.
N-Acylation: The nitrogen can be acylated using acyl chlorides or other activated carboxylic acid derivatives. This transformation is crucial for introducing amide functionalities, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Mannich-Type Reactions: The secondary amine can participate in Mannich reactions, condensing with an aldehyde (like formaldehyde) and a suitable nucleophile to introduce aminomethyl groups at various positions. nih.gov
These transformations at the nitrogen atom are pivotal for modulating the physicochemical properties of the resulting derivatives, such as solubility and basicity.
While the nitrogen atom is the most reactive site, the carbon atoms of the morpholine ring can also be functionalized, often through multi-step synthetic sequences. Introducing substituents on the carbon backbone can significantly influence the molecule's conformation and biological activity.
Strategies often begin with enantiomerically pure starting materials, such as amino alcohols, to construct the desired substituted morpholine ring. e3s-conferences.org For example, palladium-catalyzed carboamination reactions provide access to a wide array of cis-3,5-disubstituted morpholines, which are otherwise challenging to synthesize. e3s-conferences.org The introduction of an alkyl group at the C-3 position, adjacent to the thiophene (B33073) ring, has been noted to increase anticancer activity in certain contexts. e3s-conferences.org Polymer-supported synthesis methods have also been developed for creating libraries of morpholine-3-carboxylic acid derivatives, demonstrating the feasibility of targeted functionalization at this position. nih.gov
Reactivity Profiles of the Thiophene Moiety
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Current time information in Bangalore, IN. Its reactivity towards electrophiles is generally greater than that of benzene. Current time information in Bangalore, IN. The sulfur atom in the ring influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: Thiophene preferentially undergoes electrophilic substitution at the α-positions (C-2 and C-5) due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex). In (S)-3-(Thiophen-2-yl)morpholine, the C-2 position is already substituted, so electrophilic attack is highly directed to the C-5 position. Common electrophilic substitution reactions include:
Halogenation: Bromination can be readily achieved.
Nitration: Introduction of a nitro group.
Sulfonation: Reaction with sulfuric acid to add a sulfonic acid group.
Acylation and Formylation: Friedel-Crafts type reactions to introduce acyl or formyl groups.
Studies on the related compound 2-(thiophen-2-yl) acs.orgacs.orgthiazolo[4,5-f]quinoline have shown that electrophilic substitution reactions such as nitration, bromination, sulfonation, formylation, and acylation occur exclusively at the 5-position of the thiophene ring. acs.org
Stereochemical Stability and Epimerization Studies
The presence of a stereocenter at the C-3 position makes the stereochemical stability of this compound a critical factor, particularly for its application in developing chiral drugs where biological activity is often dependent on a single enantiomer. The inversion of a stereocenter in a related morpholine-containing drug candidate was shown to cause a significant drop in potency, underscoring the importance of stereochemical integrity. mdpi.com
Epimerization is the process of inverting the configuration at a single stereocenter. For chiral morpholines, this can be a concern under certain reaction conditions. Recent research has explored methods for the controlled epimerization of substituted morpholines. One such method utilizes visible light photocatalysis to achieve diastereoselective epimerization via a reversible hydrogen atom transfer (HAT) mechanism. Current time information in Bangalore, IN. This process can convert a less stable stereoisomer into a more stable one. Current time information in Bangalore, IN.
Crucially, these studies have shown that selective epimerization can occur at α-amino C–H bonds (e.g., C-2 or C-5) without affecting the stereocenter at an adjacent α-alkoxy site (like the C-3 position in the target molecule). Current time information in Bangalore, IN. This suggests a degree of inherent stability for the C-3 stereocenter under these specific radical-mediated conditions. However, epimerization at non-acidic C(sp³)–H bonds can be induced under different conditions, for example, using a hypervalent iodine reagent, which offers a powerful but potentially non-selective tool for editing stereochemistry. acs.org Therefore, while the (S)-configuration at C-3 is generally stable, careful consideration of reaction conditions is necessary to prevent unintended racemization or epimerization during derivatization.
Rational Design and Synthesis of Analogues and Derivatives of this compound
The rational design of analogues of this compound involves the systematic modification of its structure to optimize its properties for a specific biological target. This often involves introducing a variety of substituents onto both the morpholine and thiophene rings.
The synthesis of novel analogues leverages the reactivity profiles discussed previously. By combining reactions at the morpholine nitrogen with electrophilic substitutions on the thiophene ring, a diverse library of compounds can be generated.
One example is the synthesis of morpholine-thiophene hybrid thiosemicarbazones. e3s-conferences.org In this work, various substituents, including electron-donating and electron-withdrawing groups, were introduced onto the thiophene ring to probe structure-activity relationships. e3s-conferences.org Another approach involves linking the morpholine moiety to other heterocyclic systems. For instance, 2-(thiophen-2-yl) dihydroquinolines have been coupled with morpholine at the nitrogen atom to create complex hybrid molecules. mdpi.com
Furthermore, structure-activity relationship (SAR) studies often involve replacing the entire morpholine ring to understand its role in binding to a biological target. In the development of PI3K inhibitors, for example, the morpholine group of a lead compound was replaced with various 2-aminoethyl functionalities to explore the impact on inhibitory activity. These studies highlight the modular nature of the this compound scaffold, which allows for extensive chemical exploration.
Development of Hybrid Molecular Architectures Incorporating the this compound Scaffold
The this compound scaffold serves as a valuable building block in medicinal chemistry for the development of complex hybrid molecular architectures. Its unique combination of a chiral morpholine ring and an aromatic thiophene moiety allows for diverse chemical modifications and the introduction of various pharmacophores. This strategic amalgamation of different structural motifs aims to create novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. Researchers have successfully integrated this scaffold into larger molecules targeting a range of biological targets, including enzymes and pathogenic microorganisms.
Morpholine-Thiophene Hybrid Thiosemicarbazones as Urease Inhibitors
A notable application of the this compound scaffold is in the design of potent urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, and its activity is linked to various pathological conditions, including those caused by ureolytic bacteria like Helicobacter pylori. The development of urease inhibitors is a key strategy to counteract the detrimental effects of these bacteria. frontiersin.orgnih.govresearchgate.net
In one study, a series of morpholine-thiophene hybrid thiosemicarbazone derivatives were synthesized and evaluated for their urease inhibitory potential. frontiersin.orgnih.gov The synthetic approach involved the condensation of thiosemicarbazide (B42300) with various thiophene-containing aldehydes or ketones to form thiosemicarbazones. frontiersin.orgnih.gov These compounds were then evaluated in vitro against urease, with many exhibiting significantly greater potency than the standard inhibitor, thiourea. frontiersin.orgnih.govresearchgate.net
The lead compound from this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), demonstrated an IC50 value of 3.80 ± 1.9 µM and exhibited an uncompetitive mode of inhibition. frontiersin.orgnih.govresearchgate.net Structure-activity relationship (SAR) analysis revealed that the inhibitory activity was influenced by the nature of substituents on the thiophene ring. nih.gov
Table 1: Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones (5a-i)
| Compound | R | R' | IC50 (µM) frontiersin.orgnih.govresearchgate.net |
| 5a | H | H | 4.94 ± 2.7 |
| 5b | H | CH3 | 4.96 ± 3.0 |
| 5c | CH3 | H | 4.00 ± 2.4 |
| 5d | Cl | H | 4.98 ± 2.5 |
| 5e | Cl | H | 4.67 ± 2.1 |
| 5f | Br | H | 4.33 ± 2.2 |
| 5g | Cl | CH3 | 3.80 ± 1.9 |
| 5h | Br | CH3 | 4.12 ± 2.3 |
| 5i | NO2 | H | 5.77 ± 2.9 |
| Thiourea | - | - | 22.31 ± 0.03 |
Note: The table is interactive and can be sorted by clicking on the column headers.
Morpholino-Thiophenes as Inhibitors of Mycobacterium tuberculosis
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents with novel mechanisms of action. The this compound scaffold has been utilized in the development of a novel series of morpholino-thiophenes (MOTs) with potent activity against M. tuberculosis. acs.org
These hybrid molecules were identified through phenotypic screening of a corporate compound library against the H37Rv strain of M. tuberculosis. The initial hits were then optimized through systematic chemical modifications to improve their biological activity and drug-like properties. The synthetic route involved the formation of a thiophene core, followed by the introduction of the morpholine moiety and other substituents. acs.org
Structure-activity relationship studies on the morpholine side chain revealed that replacement of the morpholine with a piperidine (B6355638) or opening the ring resulted in a loss of activity. acs.org Similarly, bioisosteric replacement of the thiophene core with a phenyl or pyridyl group was investigated, with the pyridyl core showing improved microsomal stability while maintaining potency. acs.org Optimized lead compounds from this series demonstrated potent whole-cell activity against M. tuberculosis, lacked significant cytotoxicity, and showed efficacy in an acute murine model of infection. acs.org
Table 2: Structure-Activity Relationship of Morpholino-Thiophene Analogs
| Compound ID | Modification | Biological Activity Highlight |
| 27 | Replacement of morpholine with hydrogen | Loss of activity acs.org |
| 28 | Replacement of morpholine with piperidine | Loss of activity acs.org |
| 29 | Morpholin-3-one | >10-fold drop in potency acs.org |
| 32 | Opened morpholine ring | Loss of activity acs.org |
| 55 | Phenyl bioisosteric replacement | Moderate whole-cell activity acs.org |
| 57 | Pyridyl core bioisostere | Improved microsomal stability with similar potency to 55 acs.org |
Note: The table is interactive and can be sorted by clicking on the column headers.
Structural and Conformational Analysis
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods provide valuable insights into the molecular structure of (S)-3-(thiophen-2-yl)morpholine in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the connectivity and chemical environment of atoms within a molecule. For this compound, the morpholine (B109124) ring protons typically appear as multiplets in the ¹H NMR spectrum, while the thiophene (B33073) protons resonate in the aromatic region. vulcanchem.com The specific chemical shifts and coupling constants are influenced by the solvent and the conformational state of the molecule. rsc.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Spectral Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Morpholine CH₂ | 2.44–3.60 | 45.30 - 67.21 |
| Thiophene H | 6.78 and higher | 123.9 - 141.7 |
Note: Specific chemical shifts can vary based on solvent and experimental conditions. vulcanchem.comrsc.orgchemicalbook.com
Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-N, C-O, and C-S bonds. researchgate.netresearchgate.net
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. rsc.orgresearchgate.net The calculated molecular weight for C₈H₁₁NOS is 169.25 g/mol . vulcanchem.com
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography offers an unambiguous determination of the solid-state structure of a molecule, providing precise bond lengths, bond angles, and conformational details. The crystal structure of a related compound, 3-(thiophen-2-yl-carbonyl)-4-(thiophen-2-yl)-1-isopropyl-4-piperidinol, reveals detailed information about the orientation of the thiophene rings and the conformation of the heterocyclic ring in the solid state. researchgate.net For this compound, a crystallographic study would definitively establish the chair conformation of the morpholine ring and the relative orientation of the thiophene substituent. nih.gov
Conformational Preferences and Dynamics of the Morpholine Ring
The morpholine ring typically adopts a chair conformation, which is the most stable arrangement. stackexchange.com In substituted morpholines, the substituents can occupy either axial or equatorial positions. The conformational preference is often governed by steric and electronic effects. nih.gov For this compound, the thiophene group at the C-3 position will have a preferred orientation to minimize steric hindrance. The dynamics of the ring, including ring inversion, can be studied using variable-temperature NMR spectroscopy. stackexchange.com
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic structure and properties of molecules. acs.orgresearchgate.net DFT methods are favored for their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems.
Elucidation of Electronic Structure Properties and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. nih.gov
For thiophene-based compounds, the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO distribution can vary depending on the substituents. In related thiophene derivatives, the HOMO-LUMO energy gap has been calculated to be a key indicator of chemical and biological activity. nih.govrsc.org For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO gap was indicative of high chemical reactivity and biological activity. nih.gov A specific FMO analysis for (S)-3-(Thiophen-2-yl)morpholine would require dedicated DFT calculations, which are not currently available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net
In a typical MEP map of a molecule containing morpholine (B109124) and thiophene, the electronegative oxygen and nitrogen atoms of the morpholine ring, along with the sulfur atom of the thiophene ring, would be expected to show regions of negative electrostatic potential. nih.gov The hydrogen atoms, particularly the N-H proton of the morpholine ring, would correspond to regions of positive potential. nih.gov Such a map for this compound would identify the likely sites for hydrogen bonding and other intermolecular interactions, which are crucial for understanding its potential biological activity. nih.gov
Computational Prediction of Vibrational and Electronic Spectra
DFT and Time-Dependent DFT (TD-DFT) calculations are widely used to predict vibrational (infrared) and electronic (UV-Vis) spectra, respectively. nih.govresearchgate.net Comparing theoretical spectra with experimental data helps to confirm the molecular structure and assists in the assignment of spectral bands. researchgate.net
For this compound, theoretical vibrational analysis would predict the frequencies and intensities of characteristic bond stretches and bends, such as the N-H, C-H, C-O, and C-S vibrations. researchgate.net TD-DFT calculations would predict the electronic transitions responsible for UV-Vis absorption, which are related to the promotion of electrons between molecular orbitals (e.g., from the HOMO to the LUMO). researchgate.net While experimental spectroscopic data for related compounds exist, specific computational predictions for this compound are not found in the surveyed literature. vulcanchem.com
Topological Analysis of Electron Density (e.g., Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL))
The topological analysis of the electron density, based on theories like the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of chemical bonds and atomic interactions within a molecule. scispace.commdpi.com This analysis examines the critical points in the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to characterize the nature of chemical bonds (covalent vs. closed-shell interactions like hydrogen bonds and van der Waals forces). scispace.comresearchgate.net
For this compound, an AIM analysis could precisely characterize the covalent bonds within the thiophene and morpholine rings and quantify the strength of any intramolecular hydrogen bonds. Other methods like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide further insight into electron localization and bonding patterns. researchgate.net Such detailed bonding analyses for this specific molecule have not been reported.
Conformational Search and Global Energy Minimization Studies
Molecules with flexible rings and rotatable bonds, such as this compound, can exist in multiple conformations. A conformational search coupled with energy minimization is performed to identify the most stable three-dimensional structure (the global energy minimum). researchgate.net The morpholine ring typically adopts a chair conformation, but the orientation of the thiophene substituent relative to the morpholine ring can vary. Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule and is the correct starting point for further computational analysis, including reactivity and docking studies. researchgate.net While the general principles are well-established, a specific conformational analysis study for this compound is not available.
Ligand-Receptor Interaction Modeling (from a chemical binding and mechanistic perspective)
The morpholine and thiophene scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in numerous biologically active compounds and approved drugs. researchgate.netwikipedia.orgnih.gov Molecular modeling, specifically ligand-receptor docking, is used to predict how a molecule like this compound might bind to the active site of a biological target, such as an enzyme or receptor. frontiersin.org
These models predict the binding orientation and affinity, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking. frontiersin.orgjchemrev.com The morpholine moiety, with its hydrogen bond donor (N-H) and acceptor (O) sites, and the thiophene ring, capable of hydrophobic and π-π interactions, are features that can contribute to strong binding with a protein target. vulcanchem.comjchemrev.com For example, studies on related morpholine-thiophene hybrids have shown that these moieties play a crucial role in binding to enzymes like urease. frontiersin.org However, specific ligand-receptor modeling studies for this compound have not been identified in the literature reviewed.
Molecular Docking Studies for Understanding Binding Modes and Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.
In the context of morpholine-containing compounds, molecular docking has been widely applied to understand their interaction with various biological targets. For instance, studies on morpholine derivatives have revealed key binding interactions within the active sites of enzymes and receptors. The morpholine oxygen atom is frequently observed to act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the binding pocket. For example, in studies of mTOR inhibitors, the morpholine moiety has been shown to penetrate deep into the binding pocket, with the oxygen atom forming a hydrogen bond with residues like Val2240, contributing to the compound's potency and selectivity. acs.orgsci-hub.se
Similarly, in the exploration of morpholine-thiophene hybrid thiosemicarbazones as urease inhibitors, docking studies have demonstrated that these molecules exhibit a strong affinity for the urease active site. frontiersin.orgnih.gov The interactions often involve hydrogen bonds and hydrophobic contacts between the ligand and key amino acid residues, providing a rationale for their observed inhibitory activity. frontiersin.orgnih.gov For instance, the nitrogen and sulfur atoms of the thiosemicarbazone moiety, combined with the morpholine ring, can form multiple points of contact within the enzyme's active site. frontiersin.org
Furthermore, molecular docking has been instrumental in understanding the mechanism of action of morpholine-containing compounds as antibiotic adjuvants. Docking studies have confirmed the interaction of these compounds with the allosteric site of penicillin-binding protein 2a (PBP2a), a key mechanism for reversing antibiotic resistance in MRSA. nih.gov
While direct docking data for this compound is scarce, the general findings for related structures suggest that the thiophene ring could engage in π-π stacking or hydrophobic interactions, while the morpholine nitrogen and oxygen atoms could participate in hydrogen bonding, collectively contributing to the binding affinity for a specific target.
Table 1: Representative Molecular Docking Data for Morpholine Derivatives (Illustrative)
| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |
| Morpholine-substituted Tetrahydroquinolines | mTOR | Val2240, Lys2187, Asp2195 acs.orgmdpi.com | High |
| Morpholine-Thiophene Hybrids | Urease | Not Specified frontiersin.orgnih.gov | Significant Docking Scores frontiersin.org |
| Morpholine-containing Imidazolones | PBP2a (allosteric site) | Not Specified nih.gov | Favorable nih.gov |
| Morpholine-linked Thiazolidinones | DNA (minor groove) | A/T rich regions nih.gov | Strong Affinity nih.gov |
Note: This table presents generalized findings from studies on various morpholine derivatives and is for illustrative purposes only. The data does not represent specific findings for this compound.
Molecular Dynamics Simulations for Conformational Sampling in Complex Environments
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule over time, offering deeper insights into its behavior in a complex biological environment, such as in solution or when bound to a protein. This technique complements molecular docking by assessing the stability of the predicted binding poses and exploring the conformational landscape of the ligand-protein complex.
For morpholine-substituted compounds, MD simulations have been employed to validate docking results and to understand the stability of the ligand-protein interactions. For example, MD simulations of morpholine-substituted tetrahydroquinoline derivatives bound to the mTOR active site have confirmed the stability of the protein-ligand complex over simulation periods of 100 nanoseconds. mdpi.com These simulations help to ensure that the interactions observed in the static docking pose are maintained in a dynamic system, providing greater confidence in the predicted binding mode. mdpi.com
The conformational flexibility of the morpholine ring and its substituents is a key aspect that can be investigated using MD simulations. These simulations can reveal how the molecule adapts its conformation to fit within the binding pocket and how solvent molecules may mediate the interactions. Quasiclassical molecular dynamics simulations have been used to study the reactivity of morpholine, highlighting its conformational preferences that can influence its chemical behavior. acs.org
Table 2: Applications of Molecular Dynamics Simulations for Morpholine-Containing Compounds (Illustrative)
| Study Focus | System Simulated | Key Insights Gained |
| Binding Stability | Morpholine derivative-mTOR complex | Confirmation of stable protein-ligand interactions over time. mdpi.com |
| Conformational Analysis | Morpholine in solution | Understanding of preferential ring conformations. |
| Reaction Dynamics | Isodiazene formation from morpholine | Insights into reaction pathways and intermediate stability. acs.org |
Note: This table illustrates the types of insights that can be gained from MD simulations of morpholine-containing compounds and is not based on specific data for this compound.
Advanced Applications and Research Utility in Organic Chemistry
(S)-3-(Thiophen-2-yl)morpholine as a Chiral Building Block in Complex Chemical Synthesis
The enantiomerically pure structure of this compound makes it a valuable chiral building block for the synthesis of complex, stereochemically defined molecules. nih.govresearchgate.net Chiral building blocks are essential starting materials in modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. nih.gov The morpholine (B109124) ring itself is a versatile and easily accessible synthetic unit. researchgate.net
Role as a Privileged Scaffold for the Development of Diverse Chemical Libraries
The this compound structure can be classified as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the development of diverse chemical libraries for drug discovery. researchgate.netresearchgate.netjchemrev.com Both the morpholine and thiophene (B33073) rings are independently considered privileged structures in medicinal chemistry. researchgate.netjchemrev.comnih.gov
Morpholine: This heterocycle is found in numerous approved drugs. researchgate.netlifechemicals.com Its inclusion in a molecule can improve physicochemical properties such as solubility and bioavailability. The nitrogen atom acts as a weak base, which can be advantageous for optimizing a compound's pharmacokinetic profile. lifechemicals.comnih.gov
Thiophene: As a bioisostere of a phenyl ring, thiophene is a common feature in many biologically active compounds, contributing to a wide array of pharmacological activities. nih.gov
The combination of these two scaffolds into a single, chiral molecule results in a structure with significant potential for generating libraries of novel compounds. The secondary amine of the morpholine ring can be readily functionalized through reactions like acylation, alkylation, or reductive amination, allowing for the introduction of a wide variety of substituents. Simultaneously, the thiophene ring can be modified via electrophilic substitution reactions, further expanding the chemical diversity of the resulting library. jchemrev.comresearchgate.net
Table 1: Key Features of the Privileged this compound Scaffold
| Structural Feature | Contribution to Privileged Status | Potential for Diversification |
| Chiral Center (C3) | Provides stereochemical definition, crucial for selective biological interactions. | Serves as a fixed anchor point for building complex 3D structures. |
| Morpholine Ring | Can improve solubility, metabolic stability, and pharmacokinetic properties. researchgate.netnih.gov | The secondary amine (N-H) is a key handle for derivatization. |
| Thiophene Moiety | Acts as a versatile aromatic system and bioisostere of other rings. nih.gov | Allows for functionalization at various positions via electrophilic substitution. |
Application in Asymmetric Catalysis (e.g., as Chiral Ligands or Organocatalysts)
The chiral nature of this compound makes it a promising candidate for applications in asymmetric catalysis. Chiral molecules can serve as ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. They can also function as organocatalysts, which are small, metal-free organic molecules that can catalyze reactions enantioselectively.
The structure of this compound contains multiple heteroatoms (N, O, S) that can act as coordination sites for metal catalysts. For instance, chiral ligands are crucial in asymmetric transfer hydrogenation reactions, often employing ruthenium (Ru) catalysts. nih.govorganic-chemistry.org By synthesizing derivatives of this compound, it is possible to create novel bidentate or tridentate ligands where the precise spatial arrangement of the coordinating atoms, dictated by the chiral morpholine backbone, can induce high levels of enantioselectivity in metal-catalyzed transformations.
Furthermore, the secondary amine of the morpholine ring could be utilized directly in organocatalysis, for example, in enamine or iminium ion-based catalysis, to produce chiral products. The proximity of the thiophene ring could influence the catalytic activity and selectivity through steric or electronic effects.
Utilization as a Key Precursor for the Synthesis of Structurally Diverse Organic Molecules and Natural Product Analogues
As a functionalized heterocyclic compound, this compound serves as a valuable precursor for the synthesis of more complex molecular architectures, including analogues of natural products. researchgate.nete3s-conferences.org Many natural products and biologically active molecules contain morpholine or substituted morpholine rings. lifechemicals.com For example, morpholine-based analogues of the cytotoxic marine macrolide (-)-zampanolide have been synthesized and shown to exhibit potent biological activity. researchgate.net
The synthesis of these complex molecules often involves the strategic opening of epoxide rings or cyclization of amino alcohol derivatives. researchgate.netresearchgate.net this compound provides a ready-made, enantiopure morpholine core that can be elaborated upon. The thiophene ring offers a handle for cross-coupling reactions (e.g., Suzuki, Stille coupling), enabling the connection of the morpholine-containing fragment to other complex parts of a target molecule. This modular approach is highly efficient in modern organic synthesis.
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Conditions | Resulting Structure | Synthetic Utility |
| N-Acylation | Acid chloride, base | N-acyl derivative | Introduction of amide functionality, library generation. |
| N-Alkylation | Alkyl halide, base | N-alkyl derivative | Modification of basicity and steric properties. |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂ | Substituted thiophene | Functionalization of the aromatic ring. researchgate.net |
| Metal-Catalyzed Cross-Coupling | Boronic acid, Pd catalyst | Biaryl derivative | Connection to other molecular fragments. |
Elucidation of Design Principles for Novel Chemical Entities Based on the this compound Core
The structure of this compound provides a foundation for the rational design of novel chemical entities with specific biological targets in mind. The process of drug design often involves creating a model for how a small molecule inhibitor binds to the active site of an enzyme or receptor. nih.gov
By using the this compound core as a central scaffold, medicinal chemists can systematically vary the substituents on both the morpholine nitrogen and the thiophene ring to probe the binding pocket of a target protein. nih.gov The defined stereochemistry of the scaffold reduces the number of possible conformations, making computational modeling and the prediction of binding modes more reliable. The thiophene can occupy a lipophilic pocket, while the morpholine oxygen can act as a hydrogen bond acceptor. The nitrogen atom provides a point for attaching different functional groups that can interact with other regions of the target, allowing for the optimization of potency and selectivity. nih.gov This systematic approach helps in elucidating the key structure-activity relationships (SAR) needed to develop potent and selective inhibitors. nih.gov
Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Heterocyclic Systems
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Understanding the relationship between the structure of these molecules and their chemical reactivity is a fundamental goal of organic chemistry. researchgate.net this compound is an excellent model system for studying these relationships because it contains two different types of heterocyclic rings with distinct electronic properties.
The morpholine ring is a saturated, non-aromatic heterocycle, while the thiophene ring is an electron-rich aromatic system. The interplay between these two rings can lead to interesting chemical behavior. For example, the electron-donating nature of the morpholine nitrogen (through space or through bond interactions) could influence the regioselectivity of electrophilic substitution on the thiophene ring. Conversely, the electron-withdrawing or -donating character of substituents placed on the thiophene ring could alter the pKa (basicity) of the morpholine nitrogen. Studying these interactions provides valuable insights into how different heterocyclic systems communicate electronically and sterically, knowledge that is broadly applicable in the design and synthesis of other complex heterocyclic molecules. researchgate.netresearchgate.net
Q & A
Q. How can researchers optimize the synthesis of (S)-3-(Thiophen-2-yl)morpholine to improve yield and enantiomeric purity?
- Methodological Answer : Synthesis optimization typically involves solvent selection, reaction time, and catalyst use. For example, tetrahydrofuran (THF) and triethylamine (Et₃N) are effective solvents and bases for nucleophilic substitution reactions involving morpholine derivatives. Reaction monitoring via thin-layer chromatography (TLC) ensures completion, while column chromatography or recrystallization enhances purity. Stereoselective synthesis may require chiral catalysts or biocatalytic methods, such as immobilized enzymes (e.g., SwCNTNH₂-PAL), to achieve high enantiomeric excess (e.e.) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign signals to confirm the thiophene-morpholine linkage. For example, δ 72.63 ppm (¹³C) corresponds to the morpholine oxygen-bearing carbon, while thiophene protons appear at δ 6.43–7.43 ppm .
- FT-IR/Raman Spectroscopy : Identify vibrations like C-S (thiophene, ~650 cm⁻¹) and morpholine ring stretching (~1100 cm⁻¹). Raman silent-region reporters (e.g., triple bonds) enhance sensitivity in surface-enhanced Raman spectroscopy (SERS) .
- UV-Vis : Absorption peaks (e.g., ~500–750 nm) correlate with π→π* transitions in thiophene derivatives .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data interpretation for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or UV-Vis data often arise from solvent effects, impurities, or conformational isomerism. For example:
- Compare experimental data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* level) to validate assignments .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities.
- Replicate experiments under standardized conditions (e.g., CDCl₃ for NMR) to minimize solvent-induced shifts .
Q. What strategies enhance stereoselective synthesis of this compound in biocatalytic systems?
- Methodological Answer : Biocatalysis using immobilized enzymes (e.g., phenylalanine ammonia lyase, PAL) enables enantioselective amination or elimination reactions. Key steps:
- Optimize pH (7.0–8.5) and temperature (25–37°C) to stabilize enzyme activity.
- Use batch-mode reactors with substrate feeding to avoid inhibition by ammonia.
- Monitor enantiomeric excess via chiral HPLC or polarimetry .
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity:
- Calculate electron density maps to identify nucleophilic/electrophilic sites.
- Use the Colle-Salvetti correlation-energy formula to refine exchange-correlation terms for accurate thermochemical data (e.g., ionization potentials, atomization energies) .
- Validate results against experimental UV-Vis and cyclic voltammetry data .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer : SAR studies require systematic variation of substituents (e.g., thiophene vs. selenophene) and pharmacophore mapping:
- Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Test biological activity (e.g., enzyme inhibition) in vitro and correlate with computed descriptors (e.g., logP, polar surface area).
- Use multivariate regression to identify key structural contributors to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
